molecular formula C10H12O4 B1298171 3-(2-Methoxyphenoxy)propanoic acid CAS No. 20370-80-3

3-(2-Methoxyphenoxy)propanoic acid

Cat. No.: B1298171
CAS No.: 20370-80-3
M. Wt: 196.2 g/mol
InChI Key: TXQJIMNDEHCONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenoxy)propanoic acid: is an organic compound with the molecular formula C10H12O4. It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by a 2-methoxyphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry: 3-(2-Methoxyphenoxy)propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a reference standard in analytical chemistry.

Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials.

Biochemical Analysis

Biochemical Properties

3-(2-Methoxyphenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the inhibition of sweetness perception. It interacts with the sweet taste receptor T1R3, blocking its activation by natural and synthetic sweeteners . This interaction is competitive, meaning that this compound competes with sweeteners for binding to the receptor . Additionally, it increases the inhibition of the T1R2 receptor by umami compounds . These interactions highlight the compound’s potential in modifying taste perception and its relevance in food science.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a sweetness inhibitor. It has been shown to reduce the intensity and persistence of sweetness in a range of sweeteners This reduction in sweetness perception can influence cell signaling pathways related to taste and potentially affect gene expression and cellular metabolism associated with taste receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenoxy)propanoic acid typically involves the reaction of 2-methoxyphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Methoxyphenoxy)propanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenoxypropanoic acids.

Comparison with Similar Compounds

  • 2-(3-Methoxyphenoxy)propanoic acid
  • 3-(2-Methoxyphenyl)propanoic acid
  • 2-Methoxyhydrocinnamic acid

Comparison: 3-(2-Methoxyphenoxy)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-(2-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-4-2-3-5-9(8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQJIMNDEHCONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354541
Record name 3-(2-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20370-80-3
Record name 3-(2-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyphenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Methoxyphenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Methoxyphenoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Methoxyphenoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxyphenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.